molecular formula C14H18O2 B14462875 (4-Cyclohexylphenyl) acetate CAS No. 73761-76-9

(4-Cyclohexylphenyl) acetate

Cat. No.: B14462875
CAS No.: 73761-76-9
M. Wt: 218.29 g/mol
InChI Key: TUCUJNDETJDZTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Cyclohexylphenyl) acetate is an organic ester featuring a cyclohexyl-substituted phenyl group linked to an acetate moiety. This compound is synthesized via photocatalytic methods, as demonstrated by the use of a nickel catalyst (Ni complex I) and tetrabutylammonium decatungstate (TBADT) under flow conditions. The reaction involves coupling 4-bromophenyl acetate with cyclohexane, yielding a 36% isolated product as a colorless oil . The compound is primarily utilized in research settings, particularly in materials science and pharmaceutical intermediates, though specific biological activities remain underexplored in the available data .

Properties

IUPAC Name

(4-cyclohexylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUJNDETJDZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10323555
Record name (4-cyclohexylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73761-76-9
Record name NSC404290
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-cyclohexylphenyl) acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10323555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclohexylphenyl) acetate typically involves a Friedel-Crafts acylation reaction. In this process, cyclohexylbenzene reacts with ethyl α-chloro-α-(methylthio) acetate in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under controlled temperature conditions to yield ethyl 2-(methylthio)-2-(4-cyclohexylphenyl) acetate .

Industrial Production Methods

Industrial production of (4-Cyclohexylphenyl) acetate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclohexylphenyl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: (4-Cyclohexylphenyl) acetic acid and ethanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclohexylphenyl) acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Cyclohexylphenyl) acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis, releasing acetic acid, which may participate in various biochemical pathways. The cyclohexyl and phenyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with other molecules .

Comparison with Similar Compounds

Substituted Cyclohexylphenyl Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis & Yield Applications
4-(4-Oxocyclohexyl)phenyl acetate C₁₄H₁₆O₃ 232.27 Contains a ketone group on the cyclohexyl ring; soluble in DMSO. No synthesis details provided Research chemical (no human use)
Phenol, 4-(4-pentylcyclohexyl)-, acetate C₁₉H₂₈O₂ ~288.4 Features a pentyl chain on the cyclohexyl group; structural analog. Undisclosed Potential surfactant or polymer precursor
Ethyl 3-(4-cyclohexylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate C₂₃H₂₄NO₆ 410.45 Combines cyclohexylphenyl with isoindolinone; 60% purity after synthesis. GP1 method (radical coupling) Peptide functionalization studies

Key Insights :

  • (4-Cyclohexylphenyl) acetate lacks functional groups like ketones or extended alkyl chains, simplifying its reactivity compared to 4-(4-oxocyclohexyl)phenyl acetate.

Substituted Phenyl Acetates

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis & Yield Applications
4-Methylphenyl acetate C₉H₁₀O₂ 150.18 Simpler structure with a methyl group; CAS 140-39-4. Commercial synthesis Fragrance and flavor industry
Cyclopentyl(4-chlorophenoxy)acetate C₁₃H₁₅ClO₃ 254.71 Chlorophenoxy group increases electrophilicity; CAS 723758-30-3. Undisclosed Agrochemical intermediates
[4-(Chlorosulfonyl)phenyl]methyl acetate C₉H₉ClO₄S 248.68 Reactive chlorosulfonyl group; irritant properties. Specialty synthesis Pharmaceutical building block

Key Insights :

  • 4-Methylphenyl acetate is significantly less complex than (4-cyclohexylphenyl) acetate, making it cheaper to produce but limiting its utility in advanced applications .
  • The chlorosulfonyl derivative’s reactivity contrasts with the relative inertness of (4-cyclohexylphenyl) acetate, highlighting divergent use cases (e.g., sulfonamide drug synthesis vs. material science) .

Cyclohexylphenyl Derivatives with Non-Acetate Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Synthesis & Yield Applications
2-(4-Cyclohexylphenyl)butanoic acid C₁₆H₂₂O₂ 246.35 Carboxylic acid group; acute oral toxicity (LD₅₀: 50–300 mg/kg). Undisclosed Laboratory chemical synthesis
1-(4-Cyclohexylphenyl)butan-1-one C₁₆H₂₂O 230.35 Ketone functionality; CAS 70211-02-6. Undisclosed Organic synthesis building block
N-(4-Cyclohexylphenyl)acetamide C₁₄H₁₉NO 217.31 Amide derivative; synthesized from 4-cyclohexylaniline and acetyl halides. Nucleophilic acylation Drug intermediate (e.g., venlafaxine analogs)

Key Insights :

  • The butanoic acid derivative’s toxicity (Category 4 acute toxicity) underscores the importance of functional groups in safety profiles, whereas (4-cyclohexylphenyl) acetate lacks such hazards in the available data .
  • Ketone and amide derivatives demonstrate the versatility of the cyclohexylphenyl scaffold in generating bioactive molecules .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.